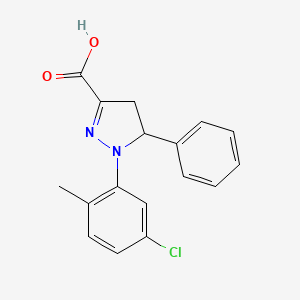

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted phenyl ring and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the chloro-substituted phenyl group: This step often involves a Friedel-Crafts acylation reaction using 5-chloro-2-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural resemblance to known pharmacophores. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic activities.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation processes. The compound demonstrated moderate inhibitory activity against COX-2, suggesting its potential as an anti-inflammatory agent .

Agrochemicals

The compound's structural features may also lend themselves to applications in agrochemicals. Pyrazole derivatives are known for their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

A recent investigation assessed the herbicidal efficacy of various pyrazole derivatives, including the target compound, against common agricultural weeds. The results indicated that certain substitutions on the pyrazole ring enhanced herbicidal activity, making it a candidate for further development in crop protection formulations .

Material Sciences

Beyond biological applications, this compound has potential uses in material sciences, particularly in the development of novel polymers and composites.

Case Study: Polymer Synthesis

Research conducted at a leading materials science institute explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The study reported improved tensile strength and thermal degradation temperatures when incorporating 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid into polycarbonate formulations .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-(5-Chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1-(5-Chloro-2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound lacks the dihydro functionality, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and carboxylic acid groups, which confer distinct chemical and biological properties.

Biological Activity

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro-substituted aromatic ring and a carboxylic acid functional group, suggests various biological activities, particularly in anticancer and anti-inflammatory domains.

- Molecular Formula : C17H15ClN2O2

- Molecular Weight : 314.77 g/mol

- CAS Number : 1264047-45-1

- Purity : ≥95% .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit promising anticancer activity. Specifically, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells and inhibit tumor growth in vivo, suggesting their utility as potential anticancer agents .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may interact with enzymes involved in inflammatory pathways. This interaction could lead to reduced inflammation through inhibition of pro-inflammatory cytokines such as TNF-alpha .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

- Inhibiting Enzyme Activity : Potential interactions with cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in the inflammatory response.

- Inducing Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of cell cycle regulators.

- Blocking Growth Factor Signaling : Interference with receptor tyrosine kinases involved in cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including:

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be compared with other pyrazole-containing compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Chloro-2-methylphenyl)-5-phenyloxazolidine | Similar pyrazole structure | Strong antioxidant properties |

| 1-(4-Methylphenyl)-5-phenyloxazolidine | Lacks chlorine substituent | Different biological activity profiles |

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-7-8-13(18)9-15(11)20-16(10-14(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIXCBQLDDAIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.